2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
CAS No.: 132163-98-5
Cat. No.: VC21187668
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[(E)-3-methylbut-1-enyl]-1,3-thiazole - 132163-98-5](/images/no_structure.jpg)
Specification
CAS No. | 132163-98-5 |
---|---|
Molecular Formula | C8H11NS |
Molecular Weight | 153.25 g/mol |
IUPAC Name | 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
Standard InChI | InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
Standard InChI Key | MBSAKYBUOPFSKA-ONEGZZNKSA-N |
Isomeric SMILES | CC(C)/C=C/C1=NC=CS1 |
SMILES | CC(C)C=CC1=NC=CS1 |
Canonical SMILES | CC(C)C=CC1=NC=CS1 |
Introduction
Basic Identification and Physicochemical Properties
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is characterized by a thiazole core structure with a specific substitution pattern. The compound contains a five-membered heterocyclic ring featuring one nitrogen and one sulfur atom, with a trans-configured 3-methylbut-1-enyl substituent at the 2-position. This unique structural arrangement contributes to its distinctive chemical reactivity and potential biological activities.
Table 1 provides a comprehensive overview of the basic identification parameters and physicochemical properties of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole:
Parameter | Value |
---|---|
CAS Number | 132163-98-5 |
Molecular Formula | C8H11NS |
Molecular Weight | 153.25 g/mol |
IUPAC Name | 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
InChI | InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
InChI Key | MBSAKYBUOPFSKA-ONEGZZNKSA-N |
Canonical SMILES | CC(C)C=CC1=NC=CS1 |
Isomeric SMILES | CC(C)/C=C/C1=NC=CS1 |
Physical Appearance | Not specifically reported in literature |
Synonyms | Thiazole, 2-(3-methyl-1-butenyl)- (9CI) |
The structural configuration, particularly the trans (E) configuration of the alkene bond, plays a crucial role in determining the compound's three-dimensional structure and, consequently, its chemical reactivity and potential biological interactions.
Structural Characteristics and Chemical Properties
Structural Features
The structure of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole consists of two main components:
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A thiazole ring: A five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom at positions 1 and 3, respectively.
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A trans-3-methylbut-1-enyl substituent: Attached at the 2-position of the thiazole ring, featuring a branched alkyl group with a methyl-substituted isopropyl terminus.
Electronic Properties
Thiazole derivatives, including 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, exhibit unique electronic properties due to the presence of both sulfur and nitrogen atoms in the ring structure. The thiazole ring contains six π-electrons, contributing to its aromatic character. The electronegativity difference between sulfur and nitrogen creates an electron density distribution that influences the reactivity of different positions within the ring.
Chemical Reactions and Reactivity
The chemical reactivity of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is influenced by both the thiazole ring and the 3-methylbut-1-enyl substituent. Based on the general reactivity patterns of thiazole derivatives, several reaction types can be anticipated:
Oxidation Reactions
Thiazole rings, including the one in 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, can undergo oxidation reactions, particularly at the sulfur atom. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, which can convert the thiazole ring to sulfoxides or sulfones. The transformation affects the electronic properties of the ring and can influence its reactivity in subsequent reactions.
Reduction Reactions
Reduction of the thiazole ring in 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole can lead to the formation of dihydrothiazoles. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Additionally, the alkene bond in the 3-methylbut-1-enyl substituent can also undergo reduction to form the corresponding saturated alkyl group.
Electrophilic Substitution Reactions
Electrophilic substitution reactions in thiazole derivatives primarily occur at the C-5 position of the thiazole ring. For 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, these reactions could involve the use of electrophilic reagents such as bromine or chlorinating agents. The presence of the 3-methylbut-1-enyl substituent at position 2 may influence the regioselectivity of these reactions due to its electronic effects.
Reactions of the Alkene Moiety
The trans-3-methylbut-1-enyl substituent contains an alkene bond that can participate in various addition reactions, including:
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Hydrogenation: Addition of hydrogen across the double bond to form the saturated alkyl derivative
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Halogenation: Addition of halogens such as bromine or chlorine
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Hydroboration-oxidation: Formation of alcohols via the addition of borane followed by oxidation
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Epoxidation: Formation of epoxides through the reaction with peroxy acids
These reactions provide pathways for further functionalization of the molecule, expanding its potential applications in synthetic chemistry .
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